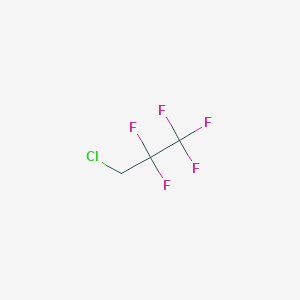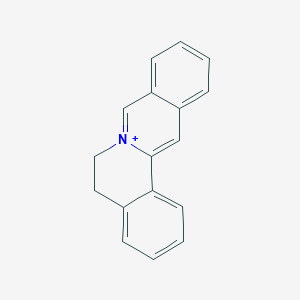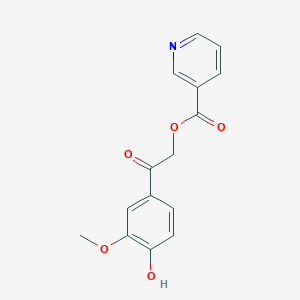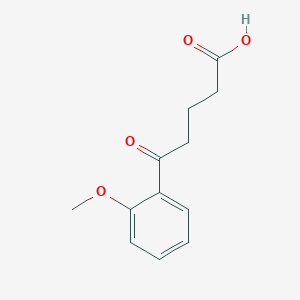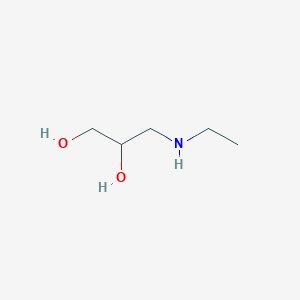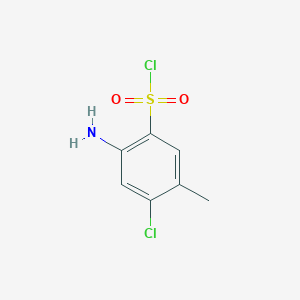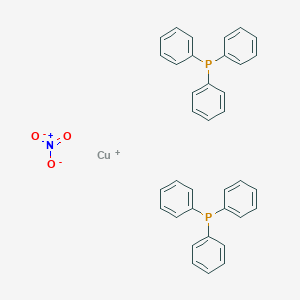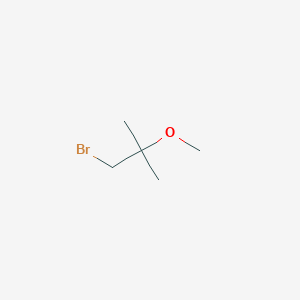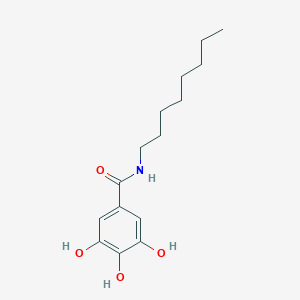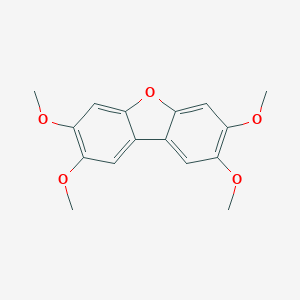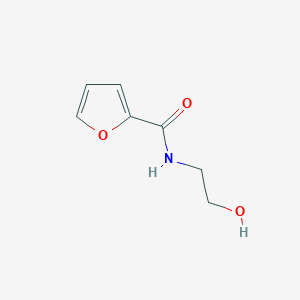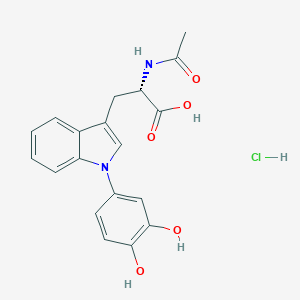
1-(1,2-Hydroquinone)-N-acetyltryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Hydroquinone)-N-acetyltryptophan, also known as HAT, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. HAT is a derivative of tryptophan, which is an essential amino acid. HAT has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
1-(1,2-Hydroquinone)-N-acetyltryptophan exerts its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. 1-(1,2-Hydroquinone)-N-acetyltryptophan also modulates the activity of various signaling pathways, including the NF-κB pathway, which is involved in inflammation. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
生化学的および生理学的効果
1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to have various biochemical and physiological effects. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to reduce oxidative stress, inflammation, and cell death in various cell types, including neurons and cancer cells. 1-(1,2-Hydroquinone)-N-acetyltryptophan has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to have a neuroprotective effect by reducing the production of amyloid-beta, which is a hallmark of Alzheimer's disease.
実験室実験の利点と制限
1-(1,2-Hydroquinone)-N-acetyltryptophan has several advantages for lab experiments, including its stability, solubility, and low toxicity. 1-(1,2-Hydroquinone)-N-acetyltryptophan can be easily synthesized in the lab, and its effects can be studied in various cell types and animal models. However, 1-(1,2-Hydroquinone)-N-acetyltryptophan has some limitations, including its low bioavailability and poor pharmacokinetic properties. 1-(1,2-Hydroquinone)-N-acetyltryptophan has a short half-life, which limits its potential use as a therapeutic agent.
将来の方向性
There are several future directions for research on 1-(1,2-Hydroquinone)-N-acetyltryptophan. One direction is to optimize the synthesis method of 1-(1,2-Hydroquinone)-N-acetyltryptophan to improve its yield and purity. Another direction is to study the pharmacokinetics of 1-(1,2-Hydroquinone)-N-acetyltryptophan and develop strategies to improve its bioavailability. Further research is needed to understand the molecular mechanisms underlying the effects of 1-(1,2-Hydroquinone)-N-acetyltryptophan and its potential use as a therapeutic agent. Additionally, more studies are needed to explore the potential applications of 1-(1,2-Hydroquinone)-N-acetyltryptophan in other areas, such as drug delivery and imaging.
Conclusion:
In conclusion, 1-(1,2-Hydroquinone)-N-acetyltryptophan is a synthetic compound that has gained significant attention due to its potential applications in scientific research. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. 1-(1,2-Hydroquinone)-N-acetyltryptophan has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 1-(1,2-Hydroquinone)-N-acetyltryptophan has some limitations, including its low bioavailability and poor pharmacokinetic properties. Further research is needed to optimize the synthesis method of 1-(1,2-Hydroquinone)-N-acetyltryptophan, improve its bioavailability, and explore its potential applications in medicine, biochemistry, and pharmacology.
合成法
1-(1,2-Hydroquinone)-N-acetyltryptophan can be synthesized through various methods, including the reaction of N-acetyltryptophan with 1,2-dihydroxybenzene in the presence of a catalyst. Another method involves the reaction of N-acetyltryptophan with 1,2-dibromoethane and sodium methoxide. The yield of 1-(1,2-Hydroquinone)-N-acetyltryptophan can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
科学的研究の応用
1-(1,2-Hydroquinone)-N-acetyltryptophan has been used in various scientific research studies due to its potential applications in medicine, biochemistry, and pharmacology. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been studied for its antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. 1-(1,2-Hydroquinone)-N-acetyltryptophan has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
特性
CAS番号 |
106078-47-1 |
|---|---|
製品名 |
1-(1,2-Hydroquinone)-N-acetyltryptophan |
分子式 |
C19H19ClN2O5 |
分子量 |
390.8 g/mol |
IUPAC名 |
(2S)-2-acetamido-3-[1-(3,4-dihydroxyphenyl)indol-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C19H18N2O5.ClH/c1-11(22)20-15(19(25)26)8-12-10-21(16-5-3-2-4-14(12)16)13-6-7-17(23)18(24)9-13;/h2-7,9-10,15,23-24H,8H2,1H3,(H,20,22)(H,25,26);1H/t15-;/m0./s1 |
InChIキー |
OZNRUEHBJVKZPR-RSAXXLAASA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl |
SMILES |
CC(=O)NC(CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl |
正規SMILES |
CC(=O)NC(CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl |
その他のCAS番号 |
106078-47-1 |
同義語 |
1-(1,2-hydroquinone)-N-acetyltryptophan 1-HATP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




